![molecular formula C9H6ClN3O B2659862 3-(4-Chlorophenyl)-1,2,4-triazin-6-one CAS No. 103824-43-7](/img/structure/B2659862.png)
3-(4-Chlorophenyl)-1,2,4-triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1,2,4-triazin-6-one, commonly known as CPTR, is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of triazine derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of CPTR is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. CPTR has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
CPTR has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in various animal models. It has also been found to inhibit the growth of cancer cells in vitro. CPTR has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation.
Advantages and Limitations for Lab Experiments
CPTR has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. CPTR also exhibits good solubility in organic solvents, making it easy to handle in the lab. However, CPTR has some limitations. It is not very stable in aqueous solutions, and its solubility in water is limited. CPTR is also a potent inhibitor of COX-2, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on CPTR. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy and safety of CPTR in vivo. Another area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of CPTR. Finally, research is needed to determine the mechanism of action of CPTR and its potential use in the treatment of other inflammatory diseases.
Conclusion:
In conclusion, CPTR is a heterocyclic compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of CPTR.
Synthesis Methods
The synthesis of CPTR involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate in the presence of a base to form 4-chlorophenylhydrazine. This intermediate is then reacted with cyanogen bromide to form CPTR. The overall reaction can be represented as follows:
4-chlorobenzonitrile + hydrazine hydrate → 4-chlorophenylhydrazine
4-chlorophenylhydrazine + cyanogen bromide → CPTR
Scientific Research Applications
CPTR has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. CPTR has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-(4-chlorophenyl)-1H-1,2,4-triazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)9-11-5-8(14)12-13-9/h1-5H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAVUAILTHWDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1,2,4-triazin-6-one | |
CAS RN |
103824-43-7 |
Source
|
Record name | 3-(4-chlorophenyl)-1,6-dihydro-1,2,4-triazin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.